

# A Comparative Analysis of O-Allylvanillin Using $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *O-allylvanillin*

Cat. No.: *B1271678*

[Get Quote](#)

A detailed examination of the nuclear magnetic resonance spectra of **O-allylvanillin** provides valuable insights into its molecular structure. This guide offers a comparative analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR data alongside related compounds, vanillin and eugenol, equipping researchers, scientists, and drug development professionals with essential data for structural elucidation and characterization.

**O-Allylvanillin**, a synthetic derivative of vanillin, is of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity of such compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra, a comprehensive picture of the atomic connectivity and chemical environment within the molecule can be established.

## Comparative $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **O-allylvanillin** exhibits characteristic signals corresponding to its unique structural features, namely the vanillin core and the appended allyl group. A comparison with the spectra of its precursor, vanillin, and a structurally similar natural product, eugenol, highlights the key differences and aids in signal assignment.

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
O-Allylvanillin	-OCH <sub>3</sub>	3.79	s	-
-O-CH <sub>2</sub> -	4.45	t	5.7	
=CH <sub>2</sub> (trans)	5.23	dd	1.5, 14.4	
=CH <sub>2</sub> (cis)	5.34	dd	1.5, 14.4	
-CH=	5.95	dd	5.4, 1.5	
Ar-H5	6.84	d	8.4	
Ar-H6	7.28	dd	7.8, 1.5	
Ar-H2	7.30	d	1.5	
-CHO	9.83	s	-	
Vanillin	-OCH <sub>3</sub>	3.97	s	-
Ar-OH	~6.0 (broad)	s	-	
Ar-H5	7.05	d	~8.0	
Ar-H2, H6	7.40-7.44	m	-	
-CHO	9.83	s	-	
Eugenol	-OCH <sub>3</sub>	3.87	s	-
Ar-OH	5.66	s	-	
-CH <sub>2</sub> -	3.32	d	6.7	
=CH <sub>2</sub>	5.05-5.10	m	-	
-CH=	5.90-6.00	m	-	
Ar-H	6.68-6.88	m	-	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The most notable differences in the  $^1\text{H}$  NMR spectrum of **O-allylvanillin** compared to vanillin are the appearance of signals corresponding to the allyl group ( $-\text{O}-\text{CH}_2-$ ,  $-\text{CH}=\text{}$ , and  $=\text{CH}_2$ ) and the absence of the phenolic hydroxyl ( $-\text{OH}$ ) proton signal. The signals for the allyl group in **O-allylvanillin** are distinct from those in eugenol, particularly in the chemical shift of the methylene protons adjacent to the oxygen atom, reflecting the different ether linkage.

## Comparative $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. A comparison with vanillin and eugenol further aids in the complete spectral assignment for **O-allylvanillin**.

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
O-Allylvanillin	-OCH <sub>3</sub>	56.1
-O-CH <sub>2</sub> -	70.0	
Ar-C5	112.5	
Ar-C2	113.8	
=CH <sub>2</sub>	118.0	
Ar-C6	126.5	
Ar-C1	130.5	
-CH=	133.0	
Ar-C4	150.0	
Ar-C3	153.0	
-CHO	191.0	
Vanillin	-OCH <sub>3</sub>	56.3
Ar-C2	108.7	
Ar-C6	114.6	
Ar-C5	127.6	
Ar-C1	129.9	
Ar-C4	147.2	
Ar-C3	151.7	
-CHO	191.1	
Eugenol	-OCH <sub>3</sub>	55.9
-CH <sub>2</sub> -	39.7	
Ar-C6	112.8	
Ar-C2	114.5	

=CH <sub>2</sub>	115.5
Ar-C5	121.2
Ar-C1	132.0
-CH=	137.9
Ar-C4	143.9
Ar-C3	146.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

In the <sup>13</sup>C NMR spectrum of **O-allylvanillin**, the signals for the allyl group carbons are clearly visible. The upfield shift of the aromatic C4 carbon and the downfield shift of the C3 carbon compared to vanillin are consistent with the formation of the ether linkage.

## Experimental Protocols

### Sample Preparation for NMR Analysis

A standard protocol for preparing samples for <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy is as follows:

- **Sample Weighing:** Accurately weigh 5-20 mg of the solid sample.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Internal Standard:** For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS is often used as a reference for chemical shifts (δ = 0.00 ppm).

### NMR Spectrometer Parameters

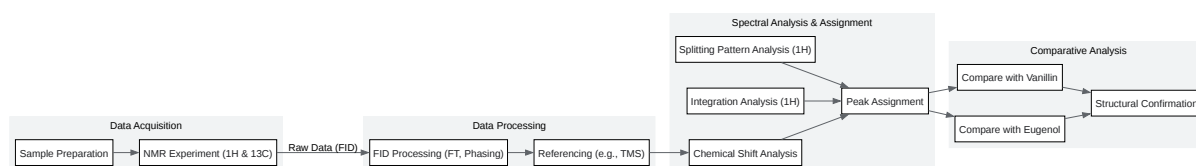
The following are typical acquisition parameters for  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy on a 400 or 500 MHz spectrometer:

- $^1\text{H}$  NMR:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16 to 64, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
  - Spectral Width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay (d1): 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: -10 to 220 ppm.

Data processing typically involves Fourier transformation, phase correction, and baseline correction using the spectrometer's software.

## Logical Workflow for Spectral Analysis

The process of analyzing and assigning NMR spectra follows a logical progression, as illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the acquisition, processing, and analysis of NMR spectra for **O-allylvanillin**.

This comprehensive guide provides the fundamental NMR spectral data and experimental context necessary for the confident identification and characterization of **O-allylvanillin**. The comparative data for vanillin and eugenol serve as valuable benchmarks for researchers working with these and related compounds.

- To cite this document: BenchChem. [A Comparative Analysis of O-Allylvanillin Using  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271678#1h-nmr-and-13c-nmr-spectral-analysis-of-o-allylvanillin\]](https://www.benchchem.com/product/b1271678#1h-nmr-and-13c-nmr-spectral-analysis-of-o-allylvanillin)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)